molecular formula C16H12F2N4O3 B11179568 N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11179568
M. Wt: 346.29 g/mol
InChI Key: HTGSJBOCACDGKO-UHFFFAOYSA-N
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Description

N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound that features a pyrrolidinone ring, a difluorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3,4-difluoroaniline with maleic anhydride to form the intermediate 3,4-difluorophenylmaleimide. This intermediate is then reacted with pyridine-3-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Uniqueness

N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is unique due to the presence of the difluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents .

Properties

Molecular Formula

C16H12F2N4O3

Molecular Weight

346.29 g/mol

IUPAC Name

N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C16H12F2N4O3/c17-11-4-3-10(6-12(11)18)22-14(23)7-13(16(22)25)20-21-15(24)9-2-1-5-19-8-9/h1-6,8,13,20H,7H2,(H,21,24)

InChI Key

HTGSJBOCACDGKO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)F)NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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